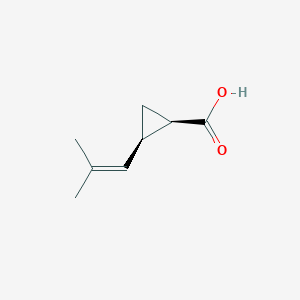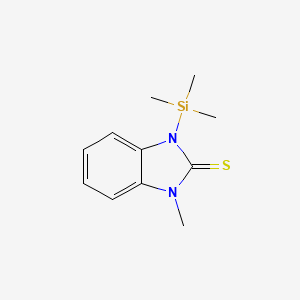![molecular formula C22H18OS B14374111 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran CAS No. 89805-90-3](/img/structure/B14374111.png)
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a phenoxy group and a phenyl group attached to a benzothiopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran typically involves the reaction of a benzothiopyran derivative with a phenoxybenzylidene compound. One common method involves the use of a base-catalyzed condensation reaction. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Aplicaciones Científicas De Investigación
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran can be compared with other benzothiopyran derivatives and related compounds:
Similar Compounds: Benzothiopyran, benzothiopyranone, and benzothiopyran-2-one.
Uniqueness: The presence of both phenoxy and phenyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other benzothiopyran derivatives
Propiedades
Número CAS |
89805-90-3 |
|---|---|
Fórmula molecular |
C22H18OS |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-[phenoxy(phenyl)methylidene]-3,4-dihydroisothiochromene |
InChI |
InChI=1S/C22H18OS/c1-3-10-18(11-4-1)21(23-19-12-5-2-6-13-19)22-20-14-8-7-9-17(20)15-16-24-22/h1-14H,15-16H2 |
Clave InChI |
CCUZNRHWLOBAQK-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(C2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
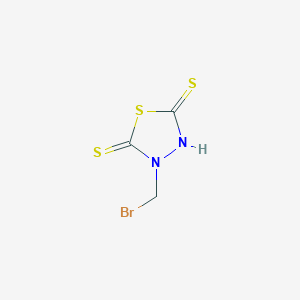

![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)
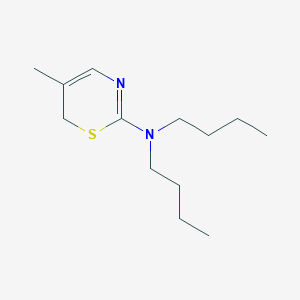

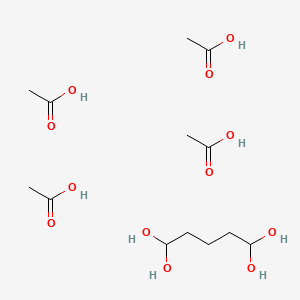
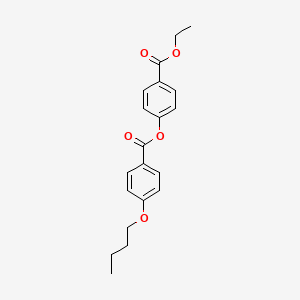
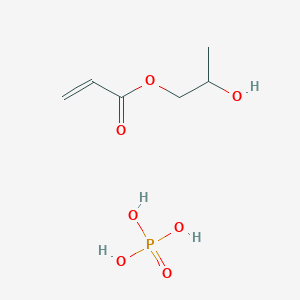

![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)
